molecular formula C15H21N3 B7592964 2-(4-Benzyl-2-methyl-1,4-diazepan-1-yl)acetonitrile

2-(4-Benzyl-2-methyl-1,4-diazepan-1-yl)acetonitrile

Cat. No. B7592964
M. Wt: 243.35 g/mol
InChI Key: IWTJNJZYNZMQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzyl-2-methyl-1,4-diazepan-1-yl)acetonitrile, also known as BMDA, is a chemical compound that belongs to the diazepane family. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BMDA is a versatile compound that can be used in various fields, such as medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The exact mechanism of action of 2-(4-Benzyl-2-methyl-1,4-diazepan-1-yl)acetonitrile is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that regulates neuronal excitability. 2-(4-Benzyl-2-methyl-1,4-diazepan-1-yl)acetonitrile is thought to enhance the activity of GABA by binding to specific receptors in the brain. This leads to a decrease in neuronal activity and a reduction in anxiety and seizure activity.
Biochemical and Physiological Effects:
2-(4-Benzyl-2-methyl-1,4-diazepan-1-yl)acetonitrile has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal activity. 2-(4-Benzyl-2-methyl-1,4-diazepan-1-yl)acetonitrile has also been shown to have antioxidant and anti-inflammatory properties. Additionally, 2-(4-Benzyl-2-methyl-1,4-diazepan-1-yl)acetonitrile has been shown to have a positive effect on cognitive function and memory.

Advantages and Limitations for Lab Experiments

2-(4-Benzyl-2-methyl-1,4-diazepan-1-yl)acetonitrile is a versatile compound that can be used in various lab experiments. It has a relatively simple synthesis method and can be produced in good yield. 2-(4-Benzyl-2-methyl-1,4-diazepan-1-yl)acetonitrile is also stable under a wide range of conditions, making it easy to handle and store. However, 2-(4-Benzyl-2-methyl-1,4-diazepan-1-yl)acetonitrile has some limitations. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-(4-Benzyl-2-methyl-1,4-diazepan-1-yl)acetonitrile has not been extensively studied in vivo, and further research is needed to fully understand its potential applications.

Future Directions

There are several future directions for the study of 2-(4-Benzyl-2-methyl-1,4-diazepan-1-yl)acetonitrile. One area of research is the investigation of its potential as a treatment for neurological disorders, such as epilepsy, anxiety, and depression. Another area of research is the development of new derivatives of 2-(4-Benzyl-2-methyl-1,4-diazepan-1-yl)acetonitrile with improved pharmacological properties. Additionally, the mechanism of action of 2-(4-Benzyl-2-methyl-1,4-diazepan-1-yl)acetonitrile needs to be further elucidated to fully understand its potential applications. Finally, the development of new synthesis methods for 2-(4-Benzyl-2-methyl-1,4-diazepan-1-yl)acetonitrile could lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis of 2-(4-Benzyl-2-methyl-1,4-diazepan-1-yl)acetonitrile involves the reaction of 4-benzyl-2-methyl-1,4-diazepane with acetonitrile in the presence of a catalyst. The reaction proceeds under mild conditions and produces 2-(4-Benzyl-2-methyl-1,4-diazepan-1-yl)acetonitrile in good yield. The purity of the product can be improved by recrystallization.

Scientific Research Applications

2-(4-Benzyl-2-methyl-1,4-diazepan-1-yl)acetonitrile has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and sedative effects. 2-(4-Benzyl-2-methyl-1,4-diazepan-1-yl)acetonitrile has also been investigated for its potential as a treatment for various neurological disorders, such as epilepsy, anxiety, and depression.

properties

IUPAC Name

2-(4-benzyl-2-methyl-1,4-diazepan-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-14-12-17(9-5-10-18(14)11-8-16)13-15-6-3-2-4-7-15/h2-4,6-7,14H,5,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTJNJZYNZMQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCN1CC#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzyl-2-methyl-1,4-diazepan-1-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.